molecular formula C14H15NO3 B13914746 Methyl 5-[(benzylamino)methyl]furan-2-carboxylate

Methyl 5-[(benzylamino)methyl]furan-2-carboxylate

Cat. No.: B13914746
M. Wt: 245.27 g/mol
InChI Key: QCWSAJHSVALIIF-UHFFFAOYSA-N
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Description

Methyl 5-[(benzylamino)methyl]furan-2-carboxylate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a benzylamino group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(benzylamino)methyl]furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with benzylamine and methanol. The process can be catalyzed by various agents, including acids or bases, to facilitate the esterification and amination reactions. For instance, the use of a copper-catalyzed reaction has been reported for similar compounds .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(benzylamino)methyl]furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The benzylamino group can be reduced to form the corresponding amine.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 5-[(benzylamino)methyl]furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-[(benzylamino)methyl]furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or ionic interactions with the active sites of enzymes, thereby inhibiting their activity. The furan ring can also participate in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[(benzylamino)methyl]furan-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylamino group enhances its potential for forming specific interactions with biological targets, making it a valuable compound for medicinal chemistry research.

Biological Activity

Methyl 5-[(benzylamino)methyl]furan-2-carboxylate is a compound with significant potential in medicinal chemistry due to its unique structural features, which include a furan ring, a benzylamino group, and a carboxylate moiety. This article delves into the biological activity of this compound, highlighting its synthesis, interaction with biological targets, and potential therapeutic applications.

Structural Characteristics

The molecular structure of this compound is characterized by:

  • Furan Ring : A five-membered aromatic ring that contributes to the compound's overall stability and reactivity.
  • Benzylamino Group : This moiety enhances the compound's ability to interact with biological systems, particularly proteins and enzymes.
  • Carboxylate Group : The presence of this functional group increases solubility and potential for interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves several chemical reactions, including:

  • Formation of the Furan Ring : Starting from furfuryl alcohol, the furan ring is constructed.
  • Introduction of the Benzylamino Group : This step involves the reaction of an appropriate benzylamine with the furan derivative.
  • Carboxylation : The final step introduces the carboxylate functionality through esterification.

Anticancer Activity

Preliminary studies indicate that this compound exhibits promising anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines:

CompoundCell LineIC50_{50} (µg/mL)
Methyl 5-(hydroxymethyl)-2-furan carboxylateHeLa62.37
Methyl 5-(benzylamino)methyl-furan-2-carboxylateTBDTBD

These findings suggest that the compound may inhibit cell proliferation by targeting specific metabolic pathways involved in cancer progression .

Antibacterial Activity

The antibacterial potential of this compound has also been explored. Similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example:

BacteriaMIC (µg/mL)
Staphylococcus aureus250
Escherichia coliTBD

These results indicate that the compound may disrupt bacterial cell function, although further investigations are necessary to confirm these effects .

Interaction Studies

Research has focused on understanding how this compound interacts with biological targets. Preliminary data suggest that its furan and amine functionalities may facilitate binding to enzymes or receptors involved in metabolic pathways. However, detailed mechanistic studies are required to elucidate these interactions fully.

Case Studies and Research Findings

Several studies have investigated the biological activities of furan derivatives, providing a context for understanding the potential of this compound:

  • Cytotoxicity Studies : Various furan derivatives have been assessed for their cytotoxic effects on cancer cell lines using assays such as MTT, demonstrating varying degrees of potency.
  • Antimicrobial Testing : Compounds structurally similar to this compound have shown significant antibacterial activity, prompting further exploration into their mechanisms of action.
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications to the furan ring or substituents can significantly impact biological activity, guiding future synthetic efforts towards more potent derivatives .

Properties

IUPAC Name

methyl 5-[(benzylamino)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-17-14(16)13-8-7-12(18-13)10-15-9-11-5-3-2-4-6-11/h2-8,15H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWSAJHSVALIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CNCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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